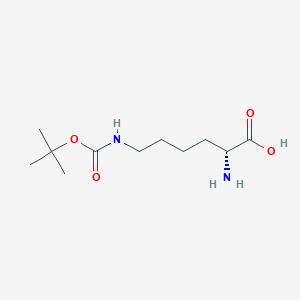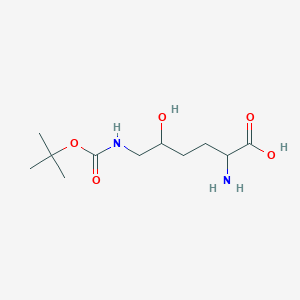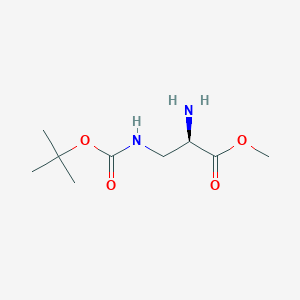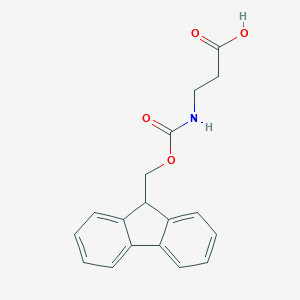
Fmoc-Pro-OPfp
Overview
Description
“Fmoc-Pro-OPfp” or “N-Fmoc-L-proline pentafluorophenyl ester” is a pre-formed pentafluorophenyl ester used for the coupling of proline amino-acid residues by Fmoc SPPS . Its use enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
“this compound” is an activated ester and does not require any additional activation. In the presence of HOBt, the coupling rate is rapid and few side products are formed . It has been used in the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H18F5NO4 . It is a complex molecule with multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group and a pentafluorophenyl (OPfp) ester group .
Chemical Reactions Analysis
“this compound” is involved in the formation of amide bonds in solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during the synthesis process, and the OPfp group acts as an activated ester for coupling reactions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 503.4 g/mol . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .
Scientific Research Applications
Synthesis of O-Glycopeptides : Fmoc-Pro-OPfp is used in the high yield and stereoselective synthesis of O-glycopeptides, crucial for studying protein glycosylation and its role in various biological processes (Gangadhar et al., 2004).
Solid-Phase Synthesis of Glycopeptides : It plays a role in the solid-phase synthesis of glycopeptides. This method is significant for preparing glycopeptides, which are important in understanding protein structure and function (Ürge et al., 1991).
Synthesis of Glycopeptide Fragments : It is utilized in the synthesis of glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments, aiding in the understanding of these critical biological structures (Meinjohanns et al., 1995).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Its application in multiple-column solid-phase synthesis allows for the preparation of different O-glycopeptides, contributing to the study of mucins and other glycoproteins (Peters et al., 1991).
Glycopeptide Library Synthesis : It is instrumental in creating glycopeptide libraries for rapid screening and identification of oligosaccharide mimetics, which are important in drug discovery and development (Hilaire et al., 1998).
Adsorption Studies on Molecularly Imprinted Polymers : this compound derivatives are used in studying adsorption on molecularly imprinted polymers, which has implications in chromatography and separation sciences (Kim & Guiochon, 2005).
Synthesis of Glycogenin Fragments : It is employed in the synthesis of glycogenin fragments, aiding in understanding this enzyme's role in glycogen biosynthesis (Jansson et al., 1996).
Investigation of Asparagine Coupling in Peptide Synthesis : It has been used to study the side reactions during asparagine coupling in peptide synthesis, which is vital for peptide-based drug development (Gausepohl et al., 2009).
Mechanism of Action
Target of Action
Fmoc-Pro-OPfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid proline, to which it binds during the synthesis process .
Mode of Action
this compound acts as a pre-formed pentafluorophenyl ester for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway. It plays a crucial role in the formation of amide bonds, a key step in peptide synthesis .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .
Result of Action
The result of this compound’s action is the successful coupling of proline amino-acid residues during peptide synthesis. This leads to the formation of the desired peptide chain .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at a temperature between 15-25°C . The removal of the Fmoc group is facilitated by a basic environment, typically achieved using piperidine .
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-Pro-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is used to introduce proline residues into peptides, which are essential for the structural and functional properties of the resulting peptides. This compound reacts with amino groups of amino acids or peptides, forming stable amide bonds. This reaction is facilitated by the presence of pentafluorophenyl ester, which acts as a good leaving group, enhancing the efficiency of the coupling reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of proline residues into peptides, this compound indirectly influences cell function. Proline-rich peptides are known to play significant roles in cell signaling pathways, gene expression, and cellular metabolism. The presence of proline residues can affect the conformation and stability of peptides, thereby influencing their biological activity and interactions with other biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of amide bonds between proline residues and other amino acids. The pentafluorophenyl ester group of this compound is highly reactive, allowing it to efficiently couple with amino groups of peptides. This reaction is typically carried out in the presence of a base, which deprotonates the amino group, making it more nucleophilic. The resulting amide bond is stable and resistant to hydrolysis, ensuring the integrity of the synthesized peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture. Prolonged exposure to higher temperatures or moisture can lead to degradation, reducing its effectiveness in peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for maintaining the efficiency of peptide synthesis reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound facilitates efficient peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the coupling of proline residues to peptides. The presence of the pentafluorophenyl ester group enhances the reactivity of this compound, allowing it to participate in efficient peptide bond formation. This interaction is crucial for the synthesis of proline-rich peptides, which play significant roles in various biological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound is likely to interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments where peptide synthesis occurs. Its distribution within tissues can influence the efficiency of peptide synthesis and the biological activity of the resulting peptides .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is likely to be found in cellular compartments where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm. The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, ensuring its availability for peptide synthesis reactions .
properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLOHXKGUNWRV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369899 | |
| Record name | Fmoc-Pro-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86060-90-4 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(pentafluorophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Pro-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-prolin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















